molecular formula C17H14FNO4S B14811887 ethyl 1-((4-fluorophenyl)sulfonyl)-1H-indole-2-carboxylate

ethyl 1-((4-fluorophenyl)sulfonyl)-1H-indole-2-carboxylate

Cat. No.: B14811887
M. Wt: 347.4 g/mol
InChI Key: YJBUILPMZASESQ-UHFFFAOYSA-N
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Description

Ethyl 1-((4-fluorophenyl)sulfonyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of an ethyl ester group, a fluorophenyl sulfonyl group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((4-fluorophenyl)sulfonyl)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides or sulfonyl fluorides.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((4-fluorophenyl)sulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-((4-fluorophenyl)sulfonyl)-1H-indole-2-carboxylate has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action of ethyl 1-((4-fluorophenyl)sulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The indole core can interact with various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-((4-fluorophenyl)sulfonyl)-1H-indole-2-carboxylate can be compared with other sulfonyl indoles and related compounds:

    Similar Compounds: Compounds such as sulfonyl fluorides, sulfonyl chlorides, and other sulfonyl indoles.

    Uniqueness: The presence of the fluorophenyl group and the ethyl ester group distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.

Properties

Molecular Formula

C17H14FNO4S

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 1-(4-fluorophenyl)sulfonylindole-2-carboxylate

InChI

InChI=1S/C17H14FNO4S/c1-2-23-17(20)16-11-12-5-3-4-6-15(12)19(16)24(21,22)14-9-7-13(18)8-10-14/h3-11H,2H2,1H3

InChI Key

YJBUILPMZASESQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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